2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that features a pyrrolidine ring, a benzylsulfonyl group, and a triazole ring
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to target enzymes involved in the dna damage repair process .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets and cause changes in their function . For instance, some pyrrolidine derivatives have been reported to inhibit poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2), enzymes involved in the DNA damage repair process .
Biochemical Pathways
Given the potential inhibition of parp-1 and -2, it can be inferred that the compound may affect dna repair pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Given the potential inhibition of parp-1 and -2, it can be inferred that the compound may induce dna damage accumulation, leading to cell death .
Preparation Methods
The synthesis of 2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the benzylsulfonyl group and the triazole ring. One common synthetic route involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate acyclic precursors under specific conditions.
Introduction of Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, typically using benzylsulfonyl chloride in the presence of a base.
Formation of Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide. 3
Properties
IUPAC Name |
2-(1-benzylsulfonylpyrrolidin-3-yl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,11-12-4-2-1-3-5-12)16-9-6-13(10-16)17-14-7-8-15-17/h1-5,7-8,13H,6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBQEWKSHYAUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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